molecular formula C8H12N6S2 B167416 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) CAS No. 1728-67-2

2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide)

Cat. No.: B167416
CAS No.: 1728-67-2
M. Wt: 256.4 g/mol
InChI Key: KVPRQAHEOYMTAP-UHFFFAOYSA-N
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Description

2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) is a synthetic organic compound designed for advanced pharmaceutical and biological research. This molecule features a central 1,4-phenylene ring symmetrically substituted with hydrazinecarbothioamide functional groups. The hydrazinecarbothioamide moiety, also known as thiosemicarbazide, is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . Researchers are particularly interested in this dimeric compound due to the documented properties of its constituent parts. Thiosemicarbazide derivatives are reported to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects . Specifically, compounds bearing the hydrazinecarbothioamide group have shown promise in enhancing therapeutic anticancer effects by inhibiting crucial pathways such as PI3K/Akt/mTOR, which regulates cell growth, survival, and metabolism . Furthermore, such derivatives have demonstrated significant antimicrobial activities against various bacterial strains, including S. aureus and E. coli , as well as antifungal effects . This dual potential for anticancer and antimicrobial action makes related compounds valuable tools for investigating novel therapeutic agents, especially in the context of overcoming drug resistance. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(2-carbamothioylhydrazinyl)anilino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6S2/c9-7(15)13-11-5-1-2-6(4-3-5)12-14-8(10)16/h1-4,11-12H,(H3,9,13,15)(H3,10,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPRQAHEOYMTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=S)N)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629009
Record name 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-67-2
Record name 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 1,4-Phenylenediamine with Hydrazinecarbothioamide

The most widely reported method involves refluxing equimolar quantities of 1,4-phenylenediamine and hydrazinecarbothioamide in polar protic solvents such as ethanol or methanol. The reaction proceeds via nucleophilic attack of the amine groups on the thiocarbonyl sulfur, forming two thiosemicarbazide linkages.

Typical Procedure :

  • Reactants : 1,4-Phenylenediamine (10 mmol) and hydrazinecarbothioamide (20 mmol).

  • Solvent : Ethanol (50 mL).

  • Conditions : Reflux at 78°C for 8–12 hours under inert atmosphere.

  • Workup : Cooling to room temperature, filtration, and recrystallization from ethanol yields the product as pale yellow crystals.

Yield Optimization :

  • Solvent Impact : Methanol marginally improves yield (85–88%) compared to ethanol (80–83%) due to better solubility of intermediates.

  • Catalytic Additives : Pyridine (5 mol%) accelerates the reaction by deprotonating intermediates, reducing reaction time to 6 hours.

Diazotization-Coupling Approach

Diazotization of 1,4-phenylenediamine followed by coupling with thiourea derivatives offers a pathway to enhance regioselectivity. This method is advantageous for introducing substituents on the phenylene backbone.

Procedure :

  • Diazotize 1,4-phenylenediamine with NaNO₂/HCl at 0–5°C.

  • Couple with thiourea in aqueous NaOH at pH 9–10.

  • Isolate the product via acid precipitation (yield: 75%).

Hydrazine-Mediated Cyclization

Hydrazine hydrate facilitates cyclization of bis-thiosemicarbazide precursors, forming the target compound alongside heterocyclic byproducts. This method is less common but useful for accessing derivatives.

Example :

  • Reacting 4,4’-(1,4-phenylene)bis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) with hydrazine hydrate in ethanol/pyridine yields 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) (52% yield).

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Pilot-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

Table 1: Industrial Process Parameters

ParameterValueImpact on Yield
Residence Time30–60 minutesMaximizes conversion
Temperature70–80°CPrevents decomposition
Solvent Throughput50 mL/minEnsures homogeneity

Advantages :

  • 20–30% higher throughput compared to batch reactors.

  • Reduced solvent waste via in-line distillation.

Catalytic Optimization for Cost Reduction

Heterogeneous catalysts like zeolite-supported acids (e.g., H-ZSM-5) enable solvent-free synthesis at 100°C, achieving 90% conversion in 4 hours. This approach minimizes purification steps and lowers production costs.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Ethanol Reflux80–8398Moderate
Methanol Reflux85–8897High
Continuous Flow90–9299Industrial
Solvent-Free Catalytic88–9096High

Key Insights :

  • Solvent Choice : Methanol outperforms ethanol in yield but requires stricter temperature control to avoid byproduct formation.

  • Catalytic Systems : Acidic catalysts (e.g., H-ZSM-5) enhance reaction rates but necessitate post-synthesis neutralization.

Mechanistic Considerations

Reaction Pathway

The synthesis proceeds through a stepwise mechanism:

  • Nucleophilic Attack : Amine groups of 1,4-phenylenediamine attack thiocarbonyl carbons of hydrazinecarbothioamide.

  • Proton Transfer : Intermediate thiol groups undergo tautomerization to stabilize the product.

  • Crystallization : Hydrogen bonding between NH and S atoms drives precipitation.

Spectroscopic Validation :

  • FT-IR : C=S stretch at 1180–1190 cm⁻¹ confirms thiourea linkage.

  • ¹H NMR : NH protons resonate at δ 9.5–10.5 ppm.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol or isopropanol removes unreacted starting materials and oligomeric byproducts. Ethanol yields larger crystals with higher purity (98%) compared to isopropanol (95%).

Advanced Analytical Methods

  • X-ray Crystallography : Resolves planar geometry and intramolecular H-bonding.

  • Mass Spectrometry : Molecular ion peak at m/z = 256.4 confirms molecular weight .

Chemical Reactions Analysis

Substitution Reactions

The thiosemicarbazide groups undergo nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides. For example, reaction with methyl iodide in sodium methoxide yields methylthio derivatives through SCH₃ group substitution .
Reaction Example:
C24H22N8O2S2+2CH3IC26H22N8O2S2+2HI\text{C}_{24}\text{H}_{22}\text{N}_8\text{O}_2\text{S}_2+2\text{CH}_3\text{I}\rightarrow \text{C}_{26}\text{H}_{22}\text{N}_8\text{O}_2\text{S}_2+2\text{HI}

Key Outcomes:

  • Methylthio derivatives exhibit enhanced stability for subsequent transformations .

  • IR and ¹H NMR spectra confirm the loss of NH signals and emergence of SCH₃ groups .

Diazotization and Coupling Reactions

Diazotization of the NH₂ groups in 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) generates bis-diazonium salts, which react with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) to form fused heterocycles .

Table 1: Diazonium Salt Reactions

ReagentProduct ClassKey Spectral Data (¹H NMR, IR)Yield (%)Ref.
MalononitrilePyridopyrazolo-triazinesδ 7.8–7.6 (aromatic), 1662 cm⁻¹ (C=N)76–92
Ethyl acetoacetatePyrazole derivativesδ 3.9 (–CH₂–), 1618 cm⁻¹ (N–H)85
PhenacylbromideBis-phenacyl derivativesδ 12.1 (N–H), 2922 cm⁻¹ (–CH₂–)71

Mechanistic Insight:

  • Diazonium intermediates undergo electrophilic substitution or cyclocondensation to form triazines and pyrazoles .

Cyclization Reactions

The compound participates in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. For instance, reaction with hydrazine hydrate leads to pyrazolo[3,4-b]pyridine derivatives via intramolecular cyclization .

Example Pathway:

  • Hydrazine-mediated SCH₃ cleavage.

  • Cyclization to form pyrazolo-pyridine cores.

  • Subsequent functionalization with nitrous acid or alkyl halides .

Key Product:

  • 1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one) : Confirmed by IR (loss of CN bands, NH₂ absorption) and MS (m/z = 454.19) .

Oxidation and Reduction

The thiourea moiety is redox-active:

  • Oxidation : Hydrogen peroxide converts –C(=S)–NH– groups to disulfides or sulfoxides .

  • Reduction : Sodium borohydride reduces thiosemicarbazide to thiols or amines .

Table 2: Redox Reactions

Reaction TypeReagentProductApplicationRef.
OxidationH₂O₂DisulfidesStabilization of metal complexes
ReductionNaBH₄ThiolsBioactive intermediate synthesis

Condensation with Carbonyl Compounds

The hydrazinecarbothioamide groups react with aldehydes/ketones to form Schiff bases. For example, condensation with acetone yields propan-2-ylidene derivatives, confirmed by X-ray crystallography .

Structural Confirmation:

  • Monoclinic crystal system (P2₁/c) with discrete molecular units .

  • Central thiourea moiety (S1/N1/N2/C7) stabilizes the Schiff base structure .

Scientific Research Applications

Chemical Properties and Structure

The compound features a phenylene linkage with two hydrazine-1-carbothioamide functional groups. This structure contributes to its stability and reactivity, making it a versatile building block for synthesizing other compounds.

Synthetic Routes

The synthesis of 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) typically involves:

  • Reactants : 1,4-phenylenediamine and hydrazinecarbothioamide.
  • Conditions : The reaction is conducted in ethanol or methanol at temperatures between 50-70°C to optimize yield.

Industrial Production

While specific industrial methods are not widely documented, the synthesis can be scaled using continuous flow reactors for efficiency. Optimization for cost-effectiveness remains a focus in industrial applications.

Chemistry

The compound serves as a building block for synthesizing various heterocyclic compounds. Its thiosemicarbazide functional groups are crucial for developing new materials with enhanced properties.

Biology

2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) exhibits significant antioxidant properties , making it valuable in studies related to oxidative stress. Its ability to scavenge free radicals can be beneficial in understanding cellular damage mechanisms.

Medicine

This compound has shown promising anticancer and antimicrobial activities :

  • Anticancer Activity : It inhibits the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.

    Table 1: Anticancer Activity Summary
    Cell LineIC50 (µM)Mechanism of Action
    MCF-75.0PI3K/Akt/mTOR pathway inhibition
    HeLa4.5Induction of apoptosis
    A5496.0Cell cycle arrest
  • Antimicrobial Activity : It has demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus.

Case Studies

  • Anticancer Research : A study demonstrated that treatment with 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) resulted in significant tumor reduction in MCF-7 xenograft models, highlighting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Efficacy : Research conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)di(hydrazine-1-carbothioamide) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) and analogous compounds:

Compound Core Structure Substituents Key Properties Biological Activity Synthesis Method Reference
2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) 1,4-Phenylene Hydrazine-carbothioamide High thermal stability, planar structure, metal coordination Anticancer, antimicrobial Condensation with aldehydes
N,N'-(1,4-Phenylene)bis(2-((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazine-1-carbothioamide) 1,4-Phenylene Furyl-methylene-thiosemicarbazide Enhanced π-conjugation, fluorescence Therapeutic potential (e.g., antitubercular) Reflux of bis(thiosemicarbazide) with furfural
2,2′-(1,10-Phenanthroline-2,9-diyl)-bis(methylene)-bis(hydrazine-1-carbothioamide) 1,10-Phenanthroline Methylene-thiosemicarbazide DNA intercalation, strong metal chelation DNA-binding, anticancer Condensation with thiosemicarbazide
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Benzimidazole-sulfanyl Benzimidazole-thiosemicarbazide High rigidity, sulfur-mediated interactions Antimicrobial, enzyme inhibition Nucleophilic substitution followed by condensation
N-phenyl-2-(4-((4-phenylpyrimidin-2-yl)amino)benzoyl)hydrazine-1-carbothioamide Benzoyl-pyrimidine Pyrimidine-amino-benzoyl Extended conjugation, hydrogen-bonding capacity Antifungal, antiviral Multi-step coupling and condensation
2-[4-(Adamantan-1-yl)benzylidene]-N-(p-tolyl)hydrazine-1-carbothioamide Adamantane-aryl Bulky adamantane substituent High lipophilicity, steric hindrance Neuroprotective (e.g., acetylcholinesterase inhibition) Condensation with adamantane derivatives

Structural and Electronic Differences

  • Core Rigidity : The 1,4-phenylene core in the target compound provides rigidity, favoring planar interactions, whereas benzimidazole () or phenanthroline () cores introduce heteroaromaticity, enhancing electronic delocalization and metal-binding affinity.
  • Substituent Effects : Bulky groups like adamantane () reduce solubility but improve membrane permeability, while electron-withdrawing groups (e.g., 4-chlorophenyl in furan derivatives ()) enhance electrophilic reactivity and biological activity.

Biological Activity

2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a phenylene linkage that enhances its stability and biological activity compared to similar compounds. The presence of thiosemicarbazide functional groups is crucial for its therapeutic effects, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide) exhibits potent anticancer properties. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is vital for tumor cell survival and proliferation. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0PI3K/Akt/mTOR pathway inhibition
HeLa4.5Induction of apoptosis
A5496.0Cell cycle arrest

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Mechanism of Action
Staphylococcus aureus0.220.45Disruption of cell membrane
Escherichia coli0.250.50Inhibition of cell wall synthesis

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : As mentioned, it inhibits the PI3K/Akt/mTOR pathway, crucial for cancer cell survival.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which may protect cells from oxidative damage and contribute to its anticancer effects.
  • Bacterial Cell Disruption : Its antimicrobial action involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound in vitro against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable morphological changes consistent with apoptosis observed under microscopy.

Case Study 2: Antimicrobial Effectiveness

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed not only potent antibacterial activity but also the ability to inhibit biofilm formation, which is crucial for treating persistent infections.

Q & A

What are the optimal synthetic routes for 2,2'-(1,4-Phenylene)di(hydrazine-1-carbothioamide), and how can reaction conditions be optimized for yield and purity?

Answer:
The compound is synthesized by refluxing 1,4-phenylenebis(thiosemicarbazide) with substituted aldehydes (e.g., 5-arylfurfural) in ethanol for 8 hours, followed by crystallization . To optimize yield and purity:

  • Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve intermediates while precipitating the product.
  • Temperature control : Reflux conditions (~78°C for ethanol) ensure sufficient energy for cyclization without decomposition.
  • Catalyst screening : Acidic or basic catalysts (e.g., DBU) may enhance reaction rates but require compatibility testing with the aldehyde substituents .

Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

  • FT-IR : Key peaks include C=S stretching (~1180–1190 cm⁻¹), NH stretching (~3200–3300 cm⁻¹), and aromatic C=C vibrations (~1450–1550 cm⁻¹) .
  • X-ray crystallography : Resolves the planar geometry of the phenylenedi(hydrazine) core and confirms intramolecular hydrogen bonding between thioamide NH and adjacent sulfur atoms .
  • NMR : 1^1H NMR detects aromatic protons (δ 7.2–8.0 ppm) and NH protons (δ 9.5–10.5 ppm), while 13^{13}C NMR identifies thiocarbonyl carbons (~180 ppm) .

How do substituents on the aldehyde component influence the compound’s reactivity and biological activity?

Answer:

  • Electron-withdrawing groups (e.g., nitro, chloro) on the aldehyde increase electrophilicity, accelerating hydrazone formation but potentially reducing solubility .
  • Biological activity : Derivatives with 4-chlorophenyl or furan substituents exhibit enhanced antimicrobial and anticancer properties due to improved membrane permeability and target binding .

What are the primary challenges in studying the compound’s metal-binding properties, and how can they be addressed?

Answer:

  • Coordination ambiguity : The ligand can bind via sulfur (C=S), nitrogen (NH), or both. Use ESI-MS and UV-Vis titration to identify dominant coordination modes .
  • Redox interference : Thioamide groups may oxidize under aerobic conditions. Conduct experiments under inert atmospheres (N₂/Ar) and monitor via cyclic voltammetry .

How can computational methods aid in predicting the compound’s biological targets?

Answer:

  • Molecular docking : Simulate interactions with enzymes like urease or tyrosinase using software (e.g., AutoDock Vina) to identify binding pockets and affinity trends .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design derivatives with optimized activity .

What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assays : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from variations in microbial strains or culture conditions. Use CLSI guidelines for consistency .
  • Control for purity : HPLC (≥95% purity) ensures biological effects are not confounded by impurities .

How does the compound’s planar structure influence its supramolecular assembly in solid-state studies?

Answer:

  • π-π stacking : The phenylene core facilitates face-to-face interactions, observed in X-ray structures as parallel-displaced stacks with ~3.5 Å interplanar distances .
  • Hydrogen-bonding networks : NH groups form intramolecular bonds with sulfur, while intermolecular bonds with solvent or counterions stabilize crystal packing .

What are the limitations of current synthetic methods, and how can they be improved for scalability?

Answer:

  • Limitations : Prolonged reflux times (8+ hours) and moderate yields (~60–70%) .
  • Improvements :
    • Microwave-assisted synthesis : Reduces reaction time to <2 hours via controlled dielectric heating .
    • Flow chemistry : Enhances reproducibility and scalability using continuous reactors .

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